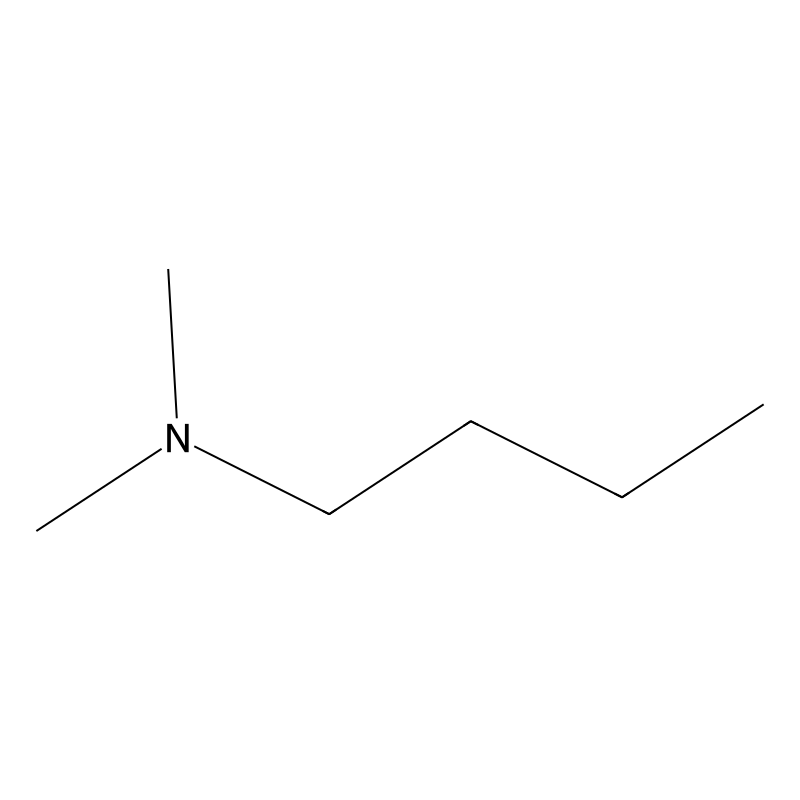N,N-Dimethylbutylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N,N-Dimethylbutylamine is an organic compound classified as a tertiary amine, with the molecular formula and a molecular weight of approximately 101.19 g/mol. It is also known by several names, including N-butyl-N,N-dimethylamine and dimethylbutylamine. The compound appears as a colorless to light yellow liquid with a characteristic amine odor. Its boiling point is around 93 °C, and it has a density of approximately 720.3 kg/m³ at 20 °C .
- Research regarding the specific mechanism of action of N,N-DMBA is not prevalent in scientific databases.
- Limited information exists on the specific hazards of N,N-DMBA.
- As a general rule, amines can be flammable, irritating, and potentially harmful if inhaled or ingested [].
- Always handle unknown chemicals with proper personal protective equipment (PPE) in a well-ventilated area [].
Important Note:
- The information available for N,N-DMBA is limited. Further research may be necessary to understand its properties and applications in more detail.
- Due to potential safety hazards, never conduct experiments with unknown chemicals without proper training and supervision.
Organic Synthesis:
- Building Block: N,N-DMBA acts as a valuable building block in organic synthesis for constructing more complex molecules. Its reactive amine group allows for further functionalization through various reactions like alkylation, acylation, and condensation. [Source: Santa Cruz Biotechnology - ]
- Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its specific role can vary depending on the desired final product. [Source: PubChem, National Institutes of Health - ]
Material Science:
- Catalyst: N,N-DMBA can function as a catalyst in certain reactions, facilitating specific chemical transformations. Its Lewis basicity allows it to coordinate with metal centers, influencing reaction pathways. [Source: Wiley Online Library - ]
- Ligand Design: The molecule's structure and reactivity contribute to its potential in ligand design. Ligands are molecules that bind to specific sites in other molecules, and N,N-DMBA's properties could be useful in tailoring ligands for specific applications. [Source: Royal Society of Chemistry - ]
Analytical Chemistry:
- Alkylation Reactions: It can react with alkyl halides to form quaternary ammonium salts.
- Acid-Base Reactions: As a basic compound, it can neutralize acids, producing salts and water in exothermic reactions .
- Oxidation Reactions: In biological systems, it may be oxidized to butanal, which further oxidizes to butyric acid through enzymatic pathways involving cytochrome P450 and monoamine oxidases .
The biological activity of N,N-Dimethylbutylamine is primarily associated with its role as a substrate for various enzymes. It is not classified as a carcinogen or mutagen but can cause respiratory irritation upon exposure. Its acute toxicity via oral ingestion is estimated at 258 mg/kg, indicating that it should be handled with care due to potential health risks, including severe skin burns and eye damage .
N,N-Dimethylbutylamine can be synthesized through several methods:
- Alkylation of Dimethylamine: This involves the reaction of dimethylamine with butyl halides (e.g., butyl bromide) in the presence of a base.
- Reductive Amination: The process involves reacting butanal with dimethylamine in the presence of reducing agents like sodium cyanoborohydride.
- Direct Amination: This method uses ammonia in the presence of catalysts to convert suitable precursors into N,N-Dimethylbutylamine .
N,N-Dimethylbutylamine finds applications in various fields:
- Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Corrosion Inhibitors: Employed in formulations to prevent metal corrosion.
- Surface Coatings: Acts as a hardener or curing agent in epoxy resins .
Studies on the interaction of N,N-Dimethylbutylamine with other compounds indicate that it can neutralize acids effectively, forming salts and water. It may also exhibit compatibility issues with certain halogenated organic compounds and isocyanates, which could lead to hazardous reactions . Its interactions in biological systems are primarily influenced by its basicity and ability to form complexes with various substrates.
N,N-Dimethylbutylamine shares structural similarities with several other amines. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Dimethylbutylamine | C6H15N | Tertiary amine; used widely in industrial applications |
| 1,3-Dimethylbutylamine | C6H15N | Secondary amine; different substitution pattern |
| N,N-Diethylbutylamine | C8H19N | Ethyl groups instead of methyl; different physical properties |
| N-Butyldimethylamine | C6H15N | Similar structure but varies in reactivity due to substituents |
N,N-Dimethylbutylamine's unique combination of properties and reactivity makes it particularly valuable in industrial applications compared to its structural analogs. Its ability to act as both a base and a nucleophile allows for diverse chemical transformations not readily available with other similar compounds.
Physical Description
XLogP3
Boiling Point
LogP
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (96.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (63.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Acute Toxic;Irritant
Other CAS
Wikipedia
General Manufacturing Information
1-Butanamine, N,N-dimethyl-: ACTIVE







